molecular formula C23H25ClF3NO4 B2713582 4-chloro-1-(6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one CAS No. 486452-14-6

4-chloro-1-(6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one

Cat. No.: B2713582
CAS No.: 486452-14-6
M. Wt: 471.9
InChI Key: WWDSNAOQWOVXEH-UHFFFAOYSA-N
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Description

4-chloro-1-(6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one is a synthetic organic compound. It is characterized by its complex structure, which includes a chloro group, dimethoxy groups, a trifluoromethyl group, and a dihydroisoquinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one typically involves multiple steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of the Chloro and Dimethoxy Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Trifluoromethylphenoxy Group: This step might involve nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate with butanone under specific conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The chloro group can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Due to its structural complexity, it might interact with various biological targets, making it a candidate for drug discovery.

Medicine

Industry

In the chemical industry, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 4-chloro-1-(6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-(6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one: Similar compounds might include other isoquinoline derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

4-chloro-1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClF3NO4/c1-30-20-11-15-8-10-28(22(29)7-4-9-24)19(18(15)13-21(20)31-2)14-32-17-6-3-5-16(12-17)23(25,26)27/h3,5-6,11-13,19H,4,7-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDSNAOQWOVXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)CCCCl)COC3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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